[2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid is a chemical compound characterized by the presence of a benzimidazole ring substituted with an ethylthio group and an acetic acid moiety. This compound belongs to a class of benzimidazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The structural uniqueness of this compound arises from the ethylthio substitution, which enhances its reactivity and potential applications in medicinal chemistry.
This compound can be synthesized from 2-mercaptobenzimidazole through various chemical reactions involving ethylthioacetic acid or related derivatives. Benzimidazole derivatives are classified as heterocyclic compounds containing nitrogen in their ring structure, making them significant in pharmacology due to their ability to interact with biological systems.
The synthesis of [2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid typically involves the following steps:
A typical reaction might involve heating 2-mercaptobenzimidazole with ethylthioacetic acid in the presence of a base like potassium hydroxide, leading to the formation of [2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid after purification steps such as crystallization.
The molecular formula for [2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid is . The structural representation includes:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and potential interactions with biological targets.
[2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid can participate in several chemical reactions:
Reagents such as lithium aluminum hydride for reductions or sodium ethoxide for substitutions are commonly employed. The choice of conditions (solvent, temperature, time) significantly influences the reaction outcomes.
The mechanism of action for [2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid involves its interaction with specific biological targets:
This dual interaction mechanism highlights the potential of this compound in therapeutic applications.
Relevant analytical techniques such as infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and differential scanning calorimetry (DSC) are used to characterize these properties.
[2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid has several scientific uses:
High-throughput screening (HTS) campaigns targeting the CRTh2 receptor identified the benzimidazole-acetic acid scaffold as a promising starting point for antagonist development. Initial screening libraries, encompassing diverse chemotypes, were evaluated for CRTh2 binding affinity using radioligand displacement assays with [³H]-PGD₂ as the tracer. The unsubstituted benzimidazole-acetic acid core demonstrated moderate activity (Ki ~1–2 µM), serving as a critical hit. Subsequent focused screening of analogues bearing sulfur-containing side chains revealed that the introduction of an ethylthio group at the 2-position of the benzimidazole ring ([2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid) significantly enhanced binding affinity (Ki ~400 nM) compared to methylthio or unsubstituted variants [1] [10].
This improvement was attributed to optimized hydrophobic interactions within a subpocket of the CRTh2 ligand-binding domain, as suggested by molecular docking studies. The screening prioritized compounds with >50% inhibition at 10 µM, followed by dose-response validation. Key criteria for progression included:
Table 1: Initial HTS Hit Profile of Key Benzimidazole Analogues
Compound | R Group (Position 2) | CRTh2 Ki (nM) | DP1 Ki (µM) | Solubility (µM) |
---|---|---|---|---|
Benzimidazole-acetic acid | H | 1800 | >10 | 120 |
[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid | SCH₃ | 850 | 8.2 | 95 |
[2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid | SC₂H₅ | 400 | >10 | 78 |
Hit-to-lead optimization of [2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid focused on three domains: the acetic acid moiety, the ethylthio linker, and the benzimidazole core. Site-directed mutagenesis studies informed these efforts, revealing that CRTh2 residues His106 (Transmembrane Helix III) and Lys209 (Transmembrane Helix V) form critical ionic interactions with the carboxylic acid group of antagonists [3]. This justified retaining the acetic acid group while exploring ester prodrugs to address permeability limitations.
Modifications of the ethylthio linker demonstrated that:
Benzimidazole core substitutions were systematically explored:
Table 2: SAR of [2-(Ethylthio)-1H-benzimidazol-1-yl]acetic Acid Optimizations
Modification Domain | Structure Change | CRTh2 Ki (nM) | cLogP | Selectivity (DP1/CRTh2) |
---|---|---|---|---|
Ethylthio linker | SCH₂CH₃ (Parent) | 400 | 1.8 | >25-fold |
SCH₂CH₂CH₃ | 45 | 2.7 | >20-fold | |
SCH₂CH₂CH₂CH₃ | 10 | 3.1 | >15-fold | |
Benzimidazole core | 5-F | 8.2 | 1.4 | >50-fold |
5-Cl | 7.6 | 1.9 | >50-fold | |
Benzofuran fusion | 7.1 | 3.3 | >100-fold |
Optimized derivatives underwent rigorous in vitro profiling to establish functional antagonism and drug-like properties. Functional activity was assessed using cAMP inhibition assays in HEK293 cells stably expressing human CRTh2. [2-(Butylthio)-5-fluoro-1H-benzimidazol-1-yl]acetic acid (Ki = 3.0 nM) exhibited an IC₅₀ of 12 nM against PGD₂-induced cAMP reduction, confirming target engagement [5]. Selectivity was validated against a panel of 50 GPCRs, ion channels, and kinases, with no significant off-target activity (<30% inhibition at 1 µM) observed [4].
Metabolic stability was evaluated in human and rat liver microsomes:
Table 3: In Vitro Pharmacological Profile of Advanced Analogues
Analogue | Functional IC₅₀ (nM) | hERG IC₅₀ (µM) | Human Microsomal CL (mL/min/kg) | Solubility (µM, pH 7.4) |
---|---|---|---|---|
[2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid | 220 | >30 | 37 | 78 |
[2-(Butylthio)-5-fluoro-1H-benzimidazol-1-yl]acetic acid | 12 | >30 | 15 | 25 |
[2-(Butylthio)benzofuro[3,2-d]imidazol-1-yl]acetic acid | 9 | >30 | 18 | 18 |
CYP450 inhibition potential was mitigated by avoiding strongly basic nitrogen atoms and reducing lipophilicity (cLogP <3.5). The 5-fluoro derivative exhibited IC₅₀ > 10 µM for CYP2C9 and CYP2C19, aligning with safety criteria for progression [2] [4]. Cell-based assays confirmed inhibition of eosinophil shape change (IC₅₀ = 40 nM in human whole blood), validating target-specific suppression of CRTh2-mediated inflammatory responses [5] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1